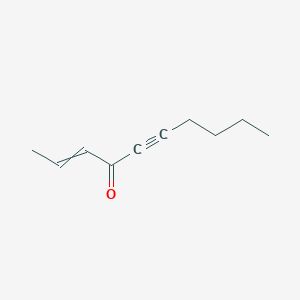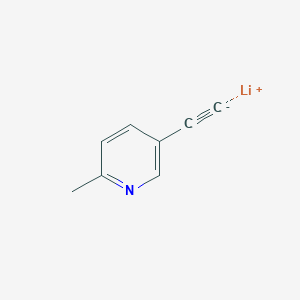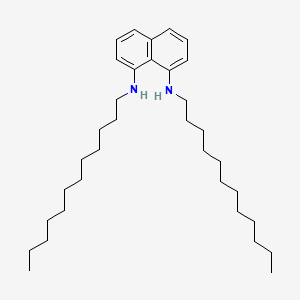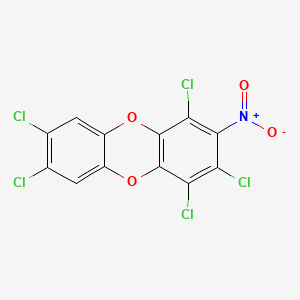
Dec-2-EN-5-YN-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-2-EN-5-YN-4-one is an organic compound that belongs to the class of enynones, which are characterized by the presence of both a double bond and a triple bond conjugated with a carbonyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dec-2-EN-5-YN-4-one typically involves the use of alkynes and enones as starting materials. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method provides a straightforward route to the compound, although it requires careful control of reaction conditions to prevent isomerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as copper or gold complexes to facilitate the formation of the enynone structure. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dec-2-EN-5-YN-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to different products.
Substitution: The enynone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
Dec-2-EN-5-YN-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mécanisme D'action
The mechanism of action of Dec-2-EN-5-YN-4-one involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various nucleophilic addition and substitution reactions. The compound can interact with different molecular targets, including enzymes and receptors, through these reactions, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dec-2-EN-5-YN-4-one include other enynones such as:
- Alk-2-en-4-yn-1-ones
- Alk-1-en-4-yn-3-ones
Uniqueness
What sets this compound apart from other enynones is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis of complex molecules, particularly in the development of heterocyclic compounds .
Propriétés
Numéro CAS |
105363-19-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
dec-2-en-5-yn-4-one |
InChI |
InChI=1S/C10H14O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-6H2,1-2H3 |
Clé InChI |
QDEHSJLTOIUQCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)



